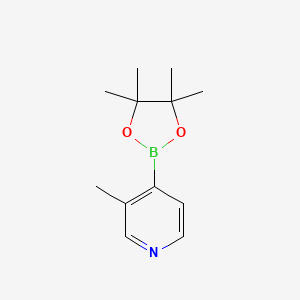

3-Methylpyridine-4-boronic acid pinacol ester

Description

3-Methylpyridine-4-boronic acid pinacol ester (CAS: 1032358-00-1) is a boronic ester derivative with the molecular formula C₁₂H₁₈BNO₂ and a molecular weight of 219.09 g/mol . Structurally, it consists of a pyridine ring substituted with a methyl group at the 3-position and a pinacol-protected boronic acid group at the 4-position. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize pharmaceuticals and bioactive molecules, leveraging its stability and reactivity under palladium catalysis . Its pinacol ester moiety enhances solubility in organic solvents compared to the free boronic acid form, facilitating its use in diverse synthetic protocols .

Propriétés

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-9-8-14-7-6-10(9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCGEOWPLNVYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670564 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032358-00-1 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Palladium-Catalyzed Borylation of Halogenated Pyridines

- Starting Material: 3-methyl-4-halopyridine (commonly bromide or iodide)

- Borylation Reagent: Bis(pinacolato)diboron (B2Pin2)

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate or potassium carbonate

- Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or toluene

- Conditions: Heating at 80–110 °C for several hours under inert atmosphere

This method leverages the Suzuki-Miyaura coupling conditions adapted for borylation, where the halogen on the pyridine ring is replaced by the boronic ester group. The reaction proceeds via oxidative addition of the Pd(0) catalyst to the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester.

Lithiation-Borylation Approach

- Step 1: Directed ortho-lithiation of 3-methylpyridine using n-butyllithium at low temperature (-78 °C)

- Step 2: Quenching with pinacol borate esters such as isopropoxyboronic acid pinacol ester

- Step 3: Workup and purification

This method involves the generation of a lithiated intermediate at the 4-position of 3-methylpyridine, which is then trapped by a boron electrophile to yield the boronic acid pinacol ester. This approach can offer high regioselectivity and purity but requires careful temperature control and handling of reactive organolithium reagents.

Alternative Synthetic Notes

- The crude boronic ester product is often purified by distillation under reduced pressure or chromatography to achieve analytical purity.

- Washing organic phases with neutral water and drying over magnesium sulfate are standard steps to remove impurities and residual moisture.

- The reaction yields typically range from 67% to over 80%, depending on the method and scale.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents & Catalysts | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Palladium-Catalyzed Borylation | 3-Methyl-4-bromopyridine | Bis(pinacolato)diboron, Pd catalyst, base | 70–85 | Mild conditions, scalable | Requires expensive Pd catalysts |

| Lithiation-Borylation | 3-Methylpyridine | n-Butyllithium, pinacol borate ester | 65–75 | High regioselectivity | Sensitive reagents, low temp req. |

| Direct Diazotization & Borylation | Aminopyridine derivatives (less common) | Iodine, n-BuLi, isopropoxyboronic acid pinacol ester | ~70 | Avoids isomer formation | Multi-step, more complex |

Detailed Research Findings and Analysis

- Catalyst Efficiency: Pd(PPh3)4 and Pd(dppf)Cl2 are most commonly reported catalysts, providing good turnover numbers and facilitating the borylation under relatively mild conditions.

- Base Selection: Potassium acetate is preferred due to its mild basicity and compatibility with palladium catalysts, minimizing side reactions.

- Solvent Effects: Polar aprotic solvents like DMF and THF enhance the solubility of reactants and catalysts, improving reaction rates and yields.

- Temperature Control: Elevated temperatures (80–110 °C) are needed to activate the palladium catalyst and promote efficient borylation without decomposing sensitive functional groups.

- Purification: Distillation under reduced pressure (e.g., 14 mmHg at ~70 °C) or flash chromatography is effective for isolating pure this compound.

- Yield Optimization: Washing organic extracts with neutral water and drying with MgSO4 improves product purity and yield by removing residual salts and moisture.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methylpyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a strong acid or base, resulting in the formation of the corresponding hydrocarbon.

Oxidation: The boronic acid ester can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), ethanol, or water.

Major Products

Biaryls: Formed in Suzuki-Miyaura coupling reactions.

Hydrocarbons: Formed in protodeboronation reactions.

Alcohols/Ketones: Formed in oxidation reactions.

Applications De Recherche Scientifique

Organic Synthesis

3-Methylpyridine-4-boronic acid pinacol ester is primarily utilized as a building block in organic synthesis. Its boronic acid functionality allows it to participate in various reactions, notably:

- Suzuki-Miyaura Coupling : This reaction is a palladium-catalyzed cross-coupling that forms carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound's ability to form stable complexes with palladium enhances its utility in synthesizing biaryl compounds critical for pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for developing potential drug candidates. Its derivatives have shown promise in:

- Anti-cancer Research : Compounds derived from this boronic acid have been investigated for their ability to inhibit cancer cell proliferation.

- Antibacterial and Antiviral Activities : Studies indicate that boronic acids can disrupt bacterial cell wall synthesis and exhibit antiviral properties against certain viruses .

Material Science

The compound is also significant in material science. It is used in the synthesis of advanced materials such as:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of compounds derived from this compound make them suitable for use in OLED technology.

Catalysis

The compound's role as a catalyst or catalyst precursor in various chemical reactions further underscores its industrial relevance. It can facilitate reactions under mild conditions, leading to more sustainable synthetic pathways.

Case Study: Synthesis and Application

A notable case study involved the synthesis of this compound through a palladium-catalyzed Suzuki coupling reaction:

- Starting Materials : 3-Bromo-4-methylpyridine and pinacol boronate

- Catalyst : Palladium acetate

- Solvent : Toluene

- Temperature : 100 °C for 12 hours

The reaction yielded high purity and was characterized using NMR and mass spectrometry, confirming its structure.

Mécanisme D'action

The mechanism of action of 3-Methylpyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-donating groups (e.g., methyl) increase the electron density of the pyridine ring, accelerating oxidative addition in cross-coupling reactions .

- Electron-withdrawing groups (e.g., CF₃) reduce reactivity but improve metabolic stability in drug candidates .

- Steric bulk (e.g., isopropyl) can hinder coupling efficiency but enhance selectivity for less accessible reaction sites .

Solubility and Reactivity

- Solubility : Pinacol esters generally exhibit superior solubility in chloroform, ethers, and ketones compared to their boronic acid counterparts. For example, phenylboronic acid pinacol ester shows 3–5× higher solubility in chloroform than phenylboronic acid . This compound follows this trend, with moderate solubility in polar aprotic solvents like DME and dioxane, as evidenced by its use in Suzuki reactions (e.g., 4 mL dioxane/water in ).

- Reactivity in Cross-Coupling: this compound demonstrates high reactivity with aryl halides, as seen in the synthesis of pyrrolo[3,2-c]quinoline derivatives (). By contrast, bulky derivatives like 4-isopropylpyridine-3-boronic acid pinacol ester require optimized conditions (e.g., higher catalyst loading) due to steric constraints .

NMR Spectral Characteristics

Pinacol esters exhibit diagnostic peaks in ¹H and ¹³C NMR:

- ¹H NMR : A singlet at δ 1.34–1.38 for the 12 methyl protons of the pinacol group (observed in this compound and analogs) .

- ¹³C NMR : Peaks at δ 24.90 (CH₃) and δ 84.00 (quaternary carbons of the dioxaborolane ring) . Substituent-specific shifts (e.g., CF₃ at δ 125–130 in ¹³C NMR) further differentiate analogs .

Activité Biologique

3-Methylpyridine-4-boronic acid pinacol ester (CAS Number: 1032358-00-1) is a boronic acid derivative that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, summarizing key findings from various studies, providing data tables, and discussing relevant case studies.

- Molecular Formula : C₁₂H₁₈BNO₂

- Molecular Weight : 219.09 g/mol

- Structure : The compound features a pyridine ring substituted with a boronic acid moiety, which is known for its ability to form reversible covalent bonds.

Table of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | C₁₂H₁₈BNO₂ | 219.09 g/mol | Core structure with potential enzyme inhibition |

| 3-Methoxy-4-pyridineboronic acid pinacol ester | C₁₃H₁₉BNO₂ | 230.07 g/mol | Contains methoxy group; used for different pathways |

| 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester | C₁₄H₁₉BNO₄ | 263.1 g/mol | Similar structure but with methoxycarbonyl group |

Anticancer Activity

Recent research has highlighted the potential anticancer effects of boronic acid derivatives. For instance, studies have shown that certain boronic acids can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. A notable study demonstrated that derivatives similar to 3-methylpyridine-4-boronic acid exhibited enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutic agents .

Enzyme Interaction Studies

Boronic acids are known for their ability to bind covalently to diols and other biomolecules through boronate esters. Research has indicated that the presence of a boron atom can significantly alter the binding affinity of compounds to target enzymes. For example, studies on related compounds have shown that they can effectively inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease .

Mechanistic Insights

Mechanistic studies focusing on the interaction of boronic acids with biological targets suggest that these compounds can stabilize certain conformations of target proteins, thereby modulating their activity. This property is particularly relevant in drug design, where enhancing the selectivity and potency of inhibitors is crucial for therapeutic efficacy .

Q & A

Q. What are the common synthetic methodologies for preparing 3-methylpyridine-4-boronic acid pinacol ester, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) with aryl halides or triflates. Key reaction parameters include:

- Solvent systems : 1,4-dioxane/water mixtures are common for biphasic conditions, facilitating catalyst activity .

- Temperature : Reactions often proceed at 80–110°C under inert atmospheres to prevent boronic ester oxidation .

- Base selection : Potassium carbonate or phosphate buffers maintain pH and stabilize intermediates. Yields vary significantly (42–94%) depending on steric/electronic effects of coupling partners .

- Purification : Silica gel chromatography with petroleum ether/ethyl acetate gradients is standard .

Q. How does the solubility of this compound influence solvent selection in cross-coupling reactions?

Boronic pinacol esters generally exhibit moderate solubility in polar aprotic solvents (e.g., THF, dioxane) and poor solubility in hydrocarbons. Experimental data for phenylboronic acid pinacol ester show:

- High solubility in chloroform (0.448 mg/mL) and acetone.

- Lower solubility in methylcyclohexane (0.318 mg/mL) . Optimal solvent choice balances substrate solubility and catalyst compatibility. For aqueous-organic biphasic systems, 1,4-dioxane/water is preferred .

Q. What spectroscopic techniques are used to characterize and monitor reactions involving this compound?

- UV-vis spectroscopy : Tracks reaction progress via absorbance shifts (e.g., λmax ~290 nm for boronic esters; new peaks at ~405 nm indicate product formation in H₂O₂-mediated oxidations) .

- NMR spectroscopy : ¹¹B NMR identifies boron environments, while ¹H/¹³C NMR confirms structural integrity .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate protodeboronation or steric hindrance in Suzuki-Miyaura couplings with bulky substrates?

- Catalyst tuning : Bulky ligands (e.g., XPhos) enhance stability of palladium intermediates, reducing β-hydride elimination .

- Solvent polarity : Increased polarity (e.g., DMF) improves solubility of sterically hindered substrates but may require higher temperatures .

- Microwave-assisted synthesis : Accelerates reaction rates, minimizing side reactions in challenging couplings .

Q. What strategies enable chemoselective functionalization of this compound in iterative cross-coupling reactions?

- Speciation control : Adjusting pH or adding coordinating agents (e.g., ethylene glycol) shifts boronic acid equilibria, favoring selective coupling .

- Sequential coupling : Use orthogonal protecting groups (e.g., Boc) on pyridine nitrogen to direct reactivity. For example, Boc deprotection post-coupling enables subsequent functionalization .

- Radical pathway suppression : Avoid light or radical initiators to prevent undesired homocoupling .

Q. How do electronic effects of the pyridine ring influence the reactivity of this boronic ester in nucleophilic additions or transition-metal catalysis?

- Electron-withdrawing effects : The pyridine nitrogen reduces electron density at the boron center, slowing transmetalation but improving stability toward hydrolysis .

- Steric effects : The 3-methyl group may hinder coupling at the 4-position, necessitating optimized catalysts (e.g., Pd(OAc)₂ with SPhos) .

- Coordination to metals : Pyridine acts as a weak ligand, potentially stabilizing palladium intermediates and altering reaction pathways .

Q. What are the kinetic and thermodynamic considerations for hydrolytic stability of this boronic ester under aqueous conditions?

- pH dependence : Hydrolysis is minimized at neutral pH (7.0–7.5) but accelerates under acidic/basic conditions.

- Competing oxidation : H₂O₂ or peroxides induce rapid oxidation to phenol derivatives, requiring inert atmospheres or radical scavengers (e.g., BHT) .

- Thermodynamic stability : Pinacol esters are more stable than their boronic acid counterparts due to cyclic ester strain relief .

Methodological Insights

- Data contradiction analysis : Conflicting solubility reports (e.g., chloroform vs. hydrocarbon) highlight the need for solvent-specific empirical testing .

- Reaction scalability : Pilot-scale reactions require careful temperature control to avoid exothermic decomposition, particularly with tert-butoxycarbonyl (Boc) protecting groups .

- Advanced characterization : Combine X-ray crystallography with DFT calculations to map electronic effects on boron reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.